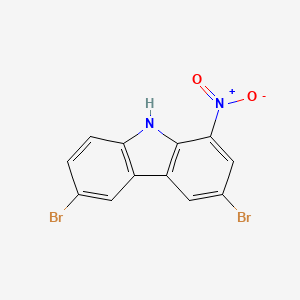

3,6-二溴-1-硝基-9H-咔唑

描述

“3,6-Dibromo-1-nitro-9H-carbazole” is a chemical compound. It is a derivative of carbazole, which is a nitrogen-containing aromatic heterocyclic compound . Carbazole derivatives are known for their wide range of biological and pharmacological properties .

Synthesis Analysis

Carbazole and its derivatives can be synthesized through various methods. One of the methods involves the electropolymerization of carbazole moieties, resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . The 2,7 and 3,6 positions are more active than the others, making them suitable for electropolymerization .

Molecular Structure Analysis

The empirical formula of 3,6-Dibromocarbazole is C12H7Br2N . The molecular weight is 325.00 . The SMILES string representation is Brc1ccc2[nH]c3ccc(Br)cc3c2c1 .

Chemical Reactions Analysis

Carbazole-based compounds are known for their photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

Physical And Chemical Properties Analysis

3,6-Dibromocarbazole is a powder with a melting point of 204-206 °C (lit.) . It has a quality level of 100 and an assay of 97% .

科学研究应用

光物理性质

- 光物理应用中的咔唑衍生物:与 3,6-二溴-1-硝基-9H-咔唑密切相关的化合物,如 3,6-二(4-硝基苯基)-9-己基-9H-咔唑,已显示出吸收和发射最大值的显着红移。例如,3,6-二(4-硝基苯基)-9-己基-9H-咔唑在可见光谱的橙色区域发射,表明在光物理应用中具有潜力,例如有机发光二极管 (Kremser 等,2008)。

电致变色聚合物

- 电致变色聚合物应用:对 3,6-二溴-(N-苯基)咔唑等单体的研究,导致了具有高显色效率和电致变色稳定性的电致变色聚合物的开发。这些聚合物作为电致变色材料具有广阔的前景,表明在智能窗户和显示器中具有应用 (Zhang 等,2019)。

主链聚合物

- 3,6-连9-烷基-9H-咔唑聚合物:已经研究了衍生自 3,6-二溴衍生物的聚(9-烷基-9H-咔唑-3,6-二基)的制备。由于其结构、热和电化学性质,这些聚合物具有独特的性质,使其适用于电子和光子器件的应用 (Iraqi & Wataru,2004)。

有机染料合成

- 用于太阳能电池的有机染料合成:3,6-二溴-9-乙基-9H-咔唑,3,6-二溴-1-硝基-9H-咔唑的衍生物,已用于有机染料的合成。这些染料是染料敏化太阳能电池制备中的重要中间体 (Si-yuan,2010)。

聚合物后改性

- 咔唑聚合物的后改性:已经探索了使用 3,6-二溴衍生物对聚[9-(2-己基癸基)-9H-咔唑-2,7-二基]进行后改性。由于电子共轭和光致发光性质的变化,此改性过程产生了在电子应用中具有潜力的聚合物 (Iraqi, Pegington, & Simmance,2006)。

作用机制

Target of Action

It is known that carbazole derivatives can interact with various biological targets, influencing their function and activity .

Mode of Action

Carbazole derivatives are known for their high reactivity, particularly at the 3,6 position . This reactivity allows them to readily interact with their targets, potentially inducing changes in their function .

Biochemical Pathways

Carbazole derivatives have been associated with a variety of biological processes, suggesting that they may influence multiple pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, influencing its therapeutic potential .

Result of Action

Carbazole derivatives are known to exert various biological effects, suggesting that they may induce a range of molecular and cellular changes .

Action Environment

It is known that carbazole and halogenated carbazoles have been widely detected throughout the environment in soil, river deposits, and lake sediments . Human exposure to these compounds may occur through inhalation, drinking water, dietary intake and/or skin contact .

安全和危害

未来方向

Carbazole-based polymers and their derivatives are being studied for their potential in advancing optoelectronic applications . They are considered potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . Their unique optical and electronic properties, high charge carrier mobility, and excellent morphological stability make them suitable for these applications .

属性

IUPAC Name |

3,6-dibromo-1-nitro-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2N2O2/c13-6-1-2-10-8(3-6)9-4-7(14)5-11(16(17)18)12(9)15-10/h1-5,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMUUSATUCOGCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(N2)C(=CC(=C3)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278252 | |

| Record name | 3,6-Dibromo-1-nitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5416-22-8 | |

| Record name | NSC6777 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dibromo-1-nitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

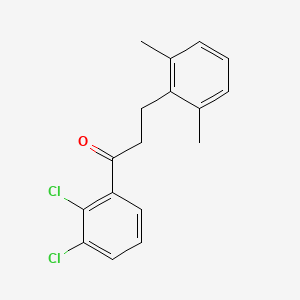

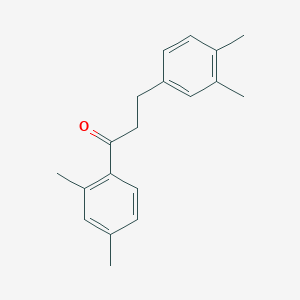

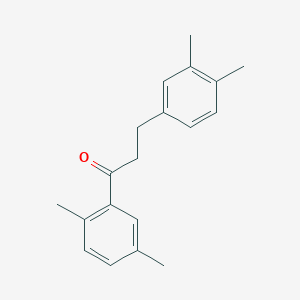

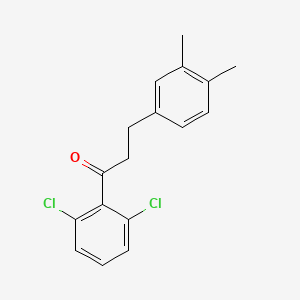

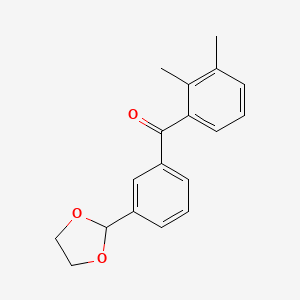

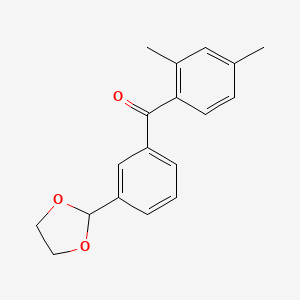

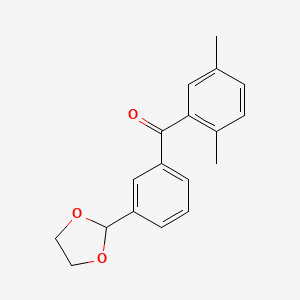

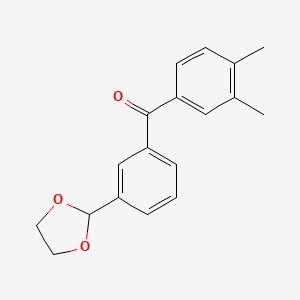

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

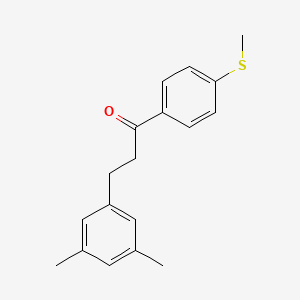

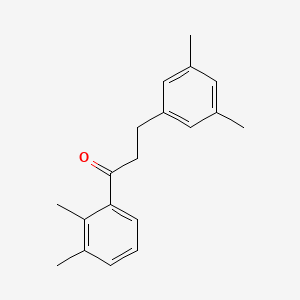

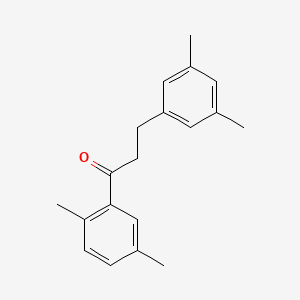

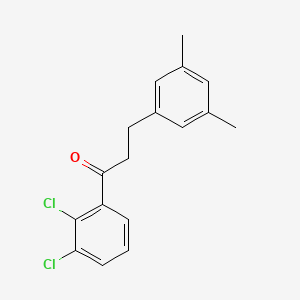

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。